Pentan-3-yl trifluoromethanesulfonate
Overview
Description
Pentan-3-yl trifluoromethanesulfonate is a chemical compound . It has the chemical formula C₆H₁₁F₃O₃S . The compound is used in laboratory chemicals.
Molecular Structure Analysis
The molecular structure of this compound consists of a pentan-3-yl group (C5H11) attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group is a good leaving group, which makes it useful in various chemical reactions .Chemical Reactions Analysis
Trifluoromethanesulfonate anion, a part of the this compound molecule, can act as a nucleophile in certain reactions . This property can be utilized in various chemical transformations .Scientific Research Applications
Polymerization Processes
Pentan-3-yl trifluoromethanesulfonate is implicated in controlled cationic polymerization reactions. For example, the use of trifluoromethanesulfonic acid as a catalyst with protic reagents such as water, 2-propanol, or 1-pentanol can efficiently initiate the cationic polymerization of lactide in dichloromethane solution at room temperature. This process yields polylactides (PLAs) with molar masses up to 20,000, demonstrating the quantitative incorporation of the protic initiator in the polymer chains without significant transesterification reactions. The controlled character of this polymerization is further evidenced by the linear relationship of the number-average molar mass with both monomer conversion and monomer-to-initiator ratio, as well as a first-order dependence on monomer concentration (Bourissou et al., 2005).
Catalysis in Organic Synthesis
Trifluoromethanesulfonates play a crucial role as catalysts in organic synthesis. For instance, scandium trifluoromethanesulfonate (triflate) has been highlighted as an extraordinarily effective catalyst for the aminolysis of 1,2-epoxides. This catalysis is highly efficient, affording the corresponding β-amino alcohols at room temperature in very good yields, showcasing remarkable anti stereoselectivity and regioselectivity (Chini et al., 1994).
Environmental and Health Impact Studies
The environmental persistence and impact of polyfluoroalkyl chemicals (PFCs), which include compounds like perfluorooctane sulfonate (PFOS) and related trifluoromethanesulfonate compounds, are of significant concern. Studies indicate widespread exposure in the U.S. population to such chemicals. For example, research has detected PFOS, PFOA, PFHxS, and PFNA in more than 98% of sampled individuals, with concentrations differing by race/ethnicity and sex. Notably, geometric mean concentrations of these substances in the population showed a significant decrease for PFOS and PFOA, attributed to changes in manufacturing practices (Calafat et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
pentan-3-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3S/c1-3-5(4-2)12-13(10,11)6(7,8)9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHFYHRENNMQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731291 | |
Record name | Pentan-3-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191211-62-8 | |
Record name | Pentan-3-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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